2-(4-Methylpiperidin-1-yl)ethane-1-sulfonamide
Description
2-(4-Methylpiperidin-1-yl)ethane-1-sulfonamide is a sulfonamide derivative characterized by a 4-methylpiperidine moiety linked via an ethane spacer to a sulfonamide group. Its structure combines the rigidity of the piperidine ring with the hydrogen-bonding capacity of the sulfonamide group, making it a candidate for modulating protein-ligand interactions.
Properties
Molecular Formula |
C8H18N2O2S |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
2-(4-methylpiperidin-1-yl)ethanesulfonamide |
InChI |
InChI=1S/C8H18N2O2S/c1-8-2-4-10(5-3-8)6-7-13(9,11)12/h8H,2-7H2,1H3,(H2,9,11,12) |
InChI Key |
QAGGOTHAIREQNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CCS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-1-yl)ethane-1-sulfonamide typically involves the reaction of 4-methylpiperidine with ethane-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperidin-1-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: New compounds with different functional groups replacing the sulfonamide group.
Scientific Research Applications
2-(4-Methylpiperidin-1-yl)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-1-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Differences :
- Core Modifications : PAIR2 features a trifluoroethylsulfonamide group and a naphthalene-pyrimidine-piperidine scaffold, contrasting with the simpler ethane-sulfonamide and 4-methylpiperidine in the target compound.
- Substituent Complexity : PAIR2 incorporates multiple aromatic systems (naphthalene, pyrimidine, pyridine) and fluorine atoms, enhancing lipophilicity and metabolic stability compared to the less substituted target compound.
Functional Implications :
- Biological Activity : PAIR2 is a potent ATP-competitive partial antagonist of IRE1α’s RNase, targeting the unfolded protein response (UPR) pathway . The target compound’s lack of aromatic extensions and fluorine substitutions likely reduces its binding affinity for comparable targets.
- Solubility and Bioavailability : The trifluoro and aromatic groups in PAIR2 may lower aqueous solubility relative to 2-(4-Methylpiperidin-1-yl)ethane-1-sulfonamide, which lacks these hydrophobic elements.
Generic Sulfonamide Derivatives
Key comparisons include:
- Sulfonamide Linkers : Ethane spacers (as in the target compound) offer flexibility, whereas rigid linkers (e.g., benzene in some analogs) may restrict binding orientations.
Data Tables for Comparative Analysis
Table 1: Structural and Functional Comparison
*LogP values are estimated using fragment-based methods.
Research Findings and Gaps
- Structural Insights : The target compound’s simplicity may favor synthetic accessibility but limit target engagement compared to more complex analogs like PAIR2.
- Biological Data : highlights PAIR2’s role in UPR modulation, but analogous studies for the target compound are absent, underscoring a critical research gap.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
